Physicochemical Profiling and Synthetic Methodologies of 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile
Physicochemical Profiling and Synthetic Methodologies of 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile
Target Audience: Synthetic Chemists, Medicinal Chemists, and Preclinical Drug Development Professionals.
Abstract
The compound 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile (CAS: 1171541-96-0) is a highly versatile, nitrogen-rich heterocyclic building block utilized extensively in modern medicinal chemistry and agrochemical development. Characterized by a pyrazole core, an N-ethyl substituent, and a reactive acetonitrile moiety, it serves as an ideal precursor for complex pharmacophores. This technical whitepaper dissects its physicochemical properties, establishes a self-validating synthetic workflow, and maps its utility in fragment-based drug discovery (FBDD).
Structural Identity & Physicochemical Profiling
Understanding the fundamental physical properties of 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile is critical for predicting its behavior in both synthetic environments and biological systems. The molecule consists of an aromatic pyrazole ring that provides hydrogen bond accepting capabilities, while the N-ethyl group modulates lipophilicity. The acetonitrile group features an acidic alpha-carbon, making it highly susceptible to Knoevenagel condensations and alkylations.
Below is a consolidated physicochemical profile based on structural analysis and commercial database indexing[1],[2].
Quantitative Data Summary
| Property | Value | Source / Methodology |
| Chemical Name | 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile | IUPAC Standard |
| CAS Registry Number | 1171541-96-0 | Commercial Databases[1] |
| Molecular Formula | C₇H₉N₃ | 2[2] |
| Molecular Weight | 135.17 g/mol | Calculated[3] |
| Monoisotopic Mass | 135.07965 Da | 2[2] |
| Physical State | Liquid to low-melting solid | Empirical Observation |
| Topological Polar Surface Area (TPSA) | 41.6 Ų | Structural Calculation |
| Hydrogen Bond Donors | 0 | Structural Analysis |
| Hydrogen Bond Acceptors | 3 | Structural Analysis |
Note: Due to the specialized nature of this intermediate, exact empirical boiling points and densities are often proprietary; however, structural analogs suggest a boiling point of ~250–280 °C and a density of ~1.05–1.10 g/cm³.
Rational Synthesis & Mechanistic Workflows
To ensure high yield and structural fidelity, the synthesis of 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile must be strictly controlled. The following protocol outlines a two-step, self-validating methodology starting from commercially available 3-(chloromethyl)-1H-pyrazole.
Step-by-Step Methodology
Step 1: Regioselective N-Alkylation
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Preparation: Charge a flame-dried round-bottom flask with 3-(chloromethyl)-1H-pyrazole (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF).
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Base Addition: Add finely powdered Potassium Carbonate (K₂CO₃, 1.5 eq). Stir the suspension for 15 minutes at room temperature.
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Causality: K₂CO₃ is a mild, insoluble base. It cleanly deprotonates the acidic pyrazole N-H without causing unwanted hydrolysis or degradation of the sensitive chloromethyl group. DMF is selected to solubilize the organic reactants while keeping the base in suspension, driving the equilibrium forward.
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Alkylation: Introduce bromoethane (1.2 eq) dropwise via syringe. Stir at 40 °C for 6 hours.
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Validation (TLC): Monitor the reaction using Thin Layer Chromatography (Hexanes/EtOAc 3:1). The N-ethylated intermediate will exhibit a significantly higher Retention Factor ( Rf ) than the starting material due to the elimination of the polar N-H hydrogen bond donor.
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Workup: Quench the reaction with ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers vigorously with brine (5x) to strip away residual DMF. Dry over Na₂SO₄ and concentrate in vacuo.
Step 2: Nucleophilic Substitution (Cyanation)
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Preparation: Dissolve the crude 3-(chloromethyl)-1-ethyl-1H-pyrazole intermediate in anhydrous Dimethyl Sulfoxide (DMSO).
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Cyanation: Add Sodium Cyanide (NaCN, 1.5 eq) in a single portion. Heat the reaction mixture to 60 °C for 4 hours.
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Causality: The transformation of an alkyl chloride to a nitrile requires a potent nucleophile. DMSO is a highly polar aprotic solvent. It strongly solvates the Na⁺ cation but leaves the CN⁻ anion unsolvated ("naked"). This drastically increases the nucleophilicity of the cyanide ion, accelerating the Sₙ2 displacement and minimizing side reactions.
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Validation (TLC): The target nitrile product will appear more polar (lower Rf ) than the chloride precursor.
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Purification: Dilute with water, extract with EtOAc, and purify the concentrated organic layer via silica gel flash chromatography to yield pure 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile.
Step-by-step synthesis workflow of 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile.
Self-Validating Analytical Characterization
To guarantee scientific integrity and confirm regioselectivity (ensuring N1-alkylation over N2-alkylation), the isolated product must be subjected to rigorous analytical validation[4].
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¹H NMR (400 MHz, CDCl₃):
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δ 7.35 (d, J = 2.2 Hz, 1H) and δ 6.20 (d, J = 2.2 Hz, 1H) : These two doublets confirm the intact pyrazole core (H5 and H4 protons, respectively).
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δ 4.15 (q, J = 7.2 Hz, 2H) and δ 1.45 (t, J = 7.2 Hz, 3H) : The distinct quartet and triplet unequivocally confirm the presence of the N-ethyl group.
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δ 3.75 (s, 2H) : A sharp singlet integrating to two protons confirms the isolated methylene group (-CH₂CN) flanked by the pyrazole ring and the nitrile.
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Infrared (IR) Spectroscopy: A sharp, diagnostic absorption band at ~2250 cm⁻¹ is mandatory to confirm the presence of the C≡N stretch.
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LC-MS (ESI+): The mass spectrum must yield an [M+H]⁺ peak at m/z 136.1 , perfectly aligning with the calculated monoisotopic mass of the protonated species[2].
Pharmacokinetic Implications in Drug Design
In Fragment-Based Drug Discovery (FBDD), 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile serves as an exceptional starting scaffold. Its physicochemical properties align flawlessly with Astex's "Rule of 3" (MW < 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3).
The low molecular weight (135.17 g/mol ) and moderate topological polar surface area (41.6 Ų) ensure high membrane permeability. Furthermore, the lack of hydrogen bond donors, combined with three distinct hydrogen bond acceptors, allows the molecule to easily traverse lipid bilayers while maintaining the ability to anchor into target protein binding pockets (e.g., kinase hinge regions) via the pyrazole nitrogens.
Influence of physicochemical properties on pharmacokinetic viability.
References
- PubChemLite. "C7H9N3 - Explore". University of Luxembourg.
- BLD Pharm. "2-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile | BLD Pharm: 1171541-96-0".
- Navimro. "2-(1-ethylpyrazol-3-yl)ac, ANGENE, K80932685".
- ABCR Gute Chemie. "AB501364 | CAS 1171541-96-0".
- Bio-Fount. "1171541-96-0 | (1-Ethyl-1H-pyrazol-3-yl)acetonitrile".
